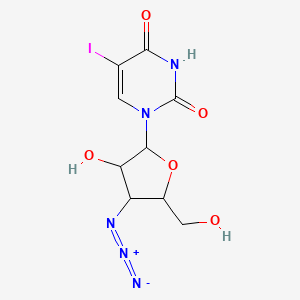
5-Amino-2-methyl-phenol; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methylphenol sulfate is a chemical compound with the molecular formula C7H11NO5S. It is the sulfate salt of 5-amino-2-methylphenol, commonly used in various applications, including the production of hair dyes and colorants .
Métodos De Preparación
The synthesis of 5-amino-2-methylphenol sulfate can be achieved through several methods. One common method involves the reaction of methyl phenol with benzene sulfuric acid to generate methyl phenol benzene sulfate. This intermediate is then reacted with ammonia to produce 5-amino-2-methylphenol sulfate . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Amino-2-methylphenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-amino-2-methylphenol sulfate can lead to the formation of quinone derivatives, while reduction can yield aminophenol derivatives .
Aplicaciones Científicas De Investigación
5-Amino-2-methylphenol sulfate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its use in the development of new drugs. In industry, it is used in the production of hair dyes and colorants due to its ability to impart color to hair .
Mecanismo De Acción
The mechanism of action of 5-amino-2-methylphenol sulfate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including changes in cellular signaling pathways and modulation of gene expression .
Comparación Con Compuestos Similares
5-Amino-2-methylphenol sulfate can be compared with other similar compounds, such as 5-amino-2-methylphenol and 5-amino-o-cresol. While these compounds share similar chemical structures, 5-amino-2-methylphenol sulfate is unique due to its sulfate group, which can influence its solubility, reactivity, and biological activity. The presence of the sulfate group can also affect the compound’s interaction with enzymes and other molecular targets .
Similar Compounds
- 5-Amino-2-methylphenol
- 5-Amino-o-cresol
- 3-Hydroxy-4-methylaniline
- 4-Amino-2-hydroxytoluene
Propiedades
Fórmula molecular |
C7H9NO4S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
(5-amino-2-methylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-5-2-3-6(8)4-7(5)12-13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
Clave InChI |
GOAGYXMUVBZZQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
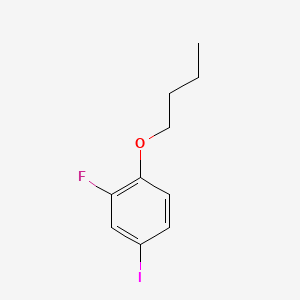
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
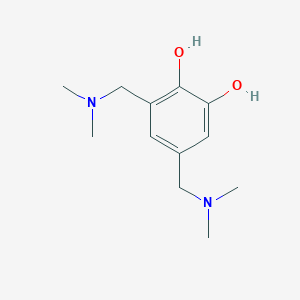
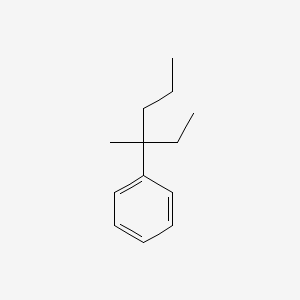

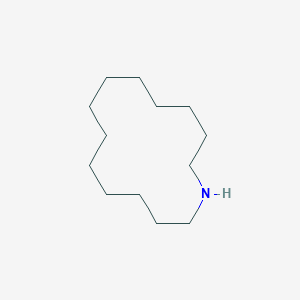
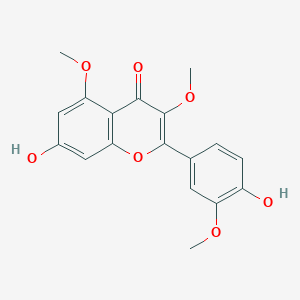
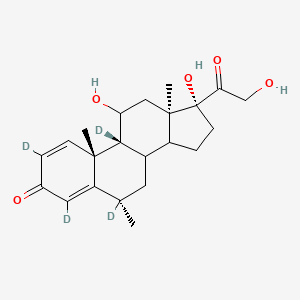

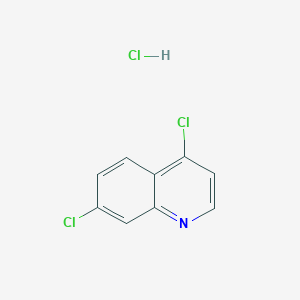
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
